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. Example Common Ocular Adverse Common Systemic
Medication Class .
Drugs Events (Incidence) Adverse Events
Rho Kinase Netarsudil Conjunctival hyperemia (50- Hypersensitivity, Facial

Inhibitor [1] [2] [3]

Prostaglandin
Analog [3]

Alpha-2
Adrenergic
Agonist [5] [6]

Beta-Blocker [7]
(8]

Bimatoprost

Brimonidine

Timolol

83%) [2] [3], Eye irritation [1],
Corneal verticillata [1], Vision
blurred [1]

Conjunctival hyperemia (15-
18%) [3], Periocular

pigmentation, Eyelash growth [4]

Ocular allergy, Follicular

conjunctivitis, Ocular dryness [6]

Ocular surface disease, Burning

sensation [7]

swelling [1]

Rare systemic effects [4]

Dry mouth, Fatigue,
Drowsiness, Hypotension,
Bradycardia [5] [6]

Bradycardia,
Bronchospasm, Depression,
Fatigue, Hallucinations [7]

(8]
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Detailed Insights on Netarsudil Safety

The safety profile of Netarsudil is further characterized by the following key findings from recent research:

e Onset and Duration of AEs: The median time to onset for Netarsudil-related adverse events is 1
day, with the majority (82.65%) occurring within the first month of treatment. The incidence of AEs
decreases over time (early failure type) [1].

¢ Novel and Serious AEs: A 2025 pharmacovigilance study identified 21 new ocular AE signals not
initially on the label, including allergic blepharitis, eye pruritus, and dacryostenosis. The same study
also reported serious outcomes in some cases, including death (2.39%) and hospitalization (0.46%),
though a direct causal link to Netarsudil is not always established [1].

o Efficacy vs. Safety Trade-off: In a prospective study comparing Netarsudil and Bimatoprost, the
combination of both drugs achieved the highest mean IOP reduction. However, this also led to the
highest incidence of conjunctival hyperemia (81%), suggesting an additive effect for both efficacy and
local tolerability issues [3].

Key Experimental Protocols in Cited Studies

Understanding the methodology behind the data is crucial for interpretation. Here are the protocols from two

pivotal types of studies.

Pharmacovigilance Study (FAERS Database Mining)

This study design focuses on post-marketing surveillance to detect safety signals in a real-world population

[1].
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Extract AE Reports
(FAERS DB: Jan 2018 - Sep 2024)

Identify Reports with
Netarsudil as Primary Suspect Drug
(n=1,295)

Perform Disproportionality Analysis
(Reporting Odds Ratio - ROR)

Identify Significant AE Signals
(n=63 signals)

@onduct Subgroup & TTO Analysis)

Click to download full resolution via product page

e Data Source: The U.S. Food and Drug Administration Adverse Event Reporting System (FAERS) [1].

¢ Inclusion Period: Reports submitted between January 2018 and September 2024 [1].

e Data Mining: Reports with Netarsudil as the "primary suspected drug" were extracted. Adverse
events (AEs) were coded using MedDRA preferred terms (PTs) [1].

o Statistical Analysis: Reporting Odds Ratio (ROR) was used for disproportionality analysis to
identify significant safety signals. A signal was detected if the number of reports for a specific AE was
>3 and the lower limit of the 95% confidence interval for the ROR was >1 [1].

¢ Additional Analyses: Subgroup analysis (by age, gender), time-to-onset (TTO) analysis, and
sensitivity analysis (excluding reports with common concomitant drugs) were performed [1].

Prospective, Randomized Clinical Trial (RCT)

This methodology is considered the gold standard for comparing the efficacy and safety of interventions

under controlled conditions [3].
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G’atient Recruitment & RandomizatiorD

Intervention Group 1: Intervention Group 2: Intervention Group 3:
Netarsudil 0.02% Bimatoprost 0.01% Netarsudil + Bimatoprost

T~

Follow-up & Data Collection
(Weeks 4, 8, 12)

Outcome Measures:
IOP, Conj. Hyperemia, Other AEs
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e Design: Prospective, randomized, monocentric, open-label clinical trial [3].
¢ Participants: Patients =20 years old with primary open-angle glaucoma or ocular hypertension (IOP
>21 mmHg) [3].
¢ Intervention: Patients were randomized to receive Netarsudil 0.02%, Bimatoprost 0.01%, or their
combination once daily for 12 weeks [3].
e Outcome Measures:
o Efficacy: Mean IOP reduction from baseline at 4, 8, and 12 weeks [3].
o Safety: Documented side effects, with conjunctival hyperemia graded on a scale from 0
(normal) to 4 (severe) [3].

In summary, for researchers and drug development professionals:

¢ Netarsudil's primary challenge is local tolerability, with conjunctival hyperemia being the most
dominant adverse event.

¢ |ts safety profile is favorable from a systemic perspective, especially when compared to older
drug classes like beta-blockers.

e The combination of Netarsudil with prostaglandin analogs appears highly effective for IOP
reduction but requires careful management of the increased risk of ocular surface adverse events.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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